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Compound of Interest

Compound Name: Acetrizoic Acid

Cat. No.: B1664332 Get Quote

This guide provides a detailed, data-driven comparison of acetrizoic acid, an older iodinated

contrast agent, and gadoterate meglumine (Dotarem®), a widely used macrocyclic, ionic

gadolinium-based contrast agent (GBCA). The information is intended for researchers,

scientists, and drug development professionals, offering an objective look at their

physicochemical properties, pharmacokinetics, and safety profiles, supported by experimental

data and methodologies.

Quantitative Data Summary
The performance and safety of a contrast agent are dictated by its fundamental

physicochemical and pharmacokinetic properties. The following tables summarize key

quantitative data for acetrizoic acid and gadoterate meglumine.

Table 1: Physicochemical Properties
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Property Acetrizoic Acid Gadoterate Meglumine

Molecular Formula C₉H₆I₃NO₃[1] C₂₃H₄₂GdN₅O₁₃[2]

Molecular Weight ( g/mol ) 556.86[1] 753.9[3]

Agent Type
Iodinated X-ray Contrast

Medium (Ionic Monomer)[4]

Gadolinium-based MRI

Contrast Agent (Macrocyclic,

Ionic)

Solubility
Soluble in alcohol, slightly

soluble in water
Water Solubility: 12.8 mg/mL

Osmolality High
Not explicitly quantified in the

provided results.

Table 2: Pharmacokinetic Profile

Parameter Acetrizoic Acid Gadoterate Meglumine

Plasma Protein Binding < 5%
Does not undergo protein

binding in vitro

Route of Elimination

Primarily renal; excreted

unchanged via glomerular

filtration

Primarily renal; excreted in

urine

Elimination Half-Life Approximately 4 hours
~1.4 hours (females), ~2.0

hours (males) in healthy adults

Excretion Rate
~83% of dose excreted in 3

hours; ~100% in 24 hours

~73% (females) and ~85%

(males) of dose eliminated in

48 hours

Metabolism
Majority of dose remains

unchanged
Not known to be metabolized

Table 3: Safety and Toxicity
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Parameter Acetrizoic Acid Gadoterate Meglumine

Acute Toxicity (LD₅₀, rodents)
2 g/kg (oral), 8 g/kg

(intravenous)

Free Gd³⁺: 0.34 mmol/kg (IV,

mouse); chelated form is

significantly higher

Common Adverse Reactions

Higher incidence of adverse

effects, including

nephrotoxicity and

neurotoxicity

Nausea, headache, injection

site pain

Overall Adverse Reaction Rate
Not in modern use due to high

toxicity

Very low; reported as <1% in

post-marketing studies and

0.25% in a large review

Serious Adverse Reactions

Reports of hypersensitivity and

brain damage led to its

replacement

Serious ADR rate of 0.008%.

No unconfounded cases of

Nephrogenic Systemic Fibrosis

(NSF) reported

Experimental Protocols
The data presented above are derived from standard experimental methodologies designed to

assess the safety and efficacy of contrast agents.

Protocol 1: Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

profile of the contrast agent.

Methodology:

Subject Group: Healthy human volunteers or animal models (e.g., rabbits, rodents).

Administration: A single intravenous bolus injection of the contrast agent at a clinically

relevant dose (e.g., 0.1 mmol/kg for GBCAs).

Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-

injection, and at various intervals up to 48 hours post-injection). Urine is also collected
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over the same period.

Analysis: The concentration of the contrast agent (or its active component like gadolinium

or iodine) in plasma and urine is quantified using techniques like Inductively Coupled

Plasma Mass Spectrometry (ICP-MS) for gadolinium or High-Performance Liquid

Chromatography (HPLC) for iodinated agents.

Modeling: The concentration-time data are fitted to a pharmacokinetic model (e.g., a two-

compartment model) to calculate parameters such as elimination half-life (t₁/₂), volume of

distribution (Vd), and total clearance.

Protocol 2: Acute Toxicity Study (LD₅₀ Determination)

Objective: To determine the median lethal dose (LD₅₀) of the contrast agent, providing a

measure of acute toxicity.

Methodology:

Subject Group: Typically conducted in rodent models (e.g., mice or rats).

Administration: The agent is administered, usually intravenously or orally, to different

groups of animals at a range of increasing doses.

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and

mortality.

Calculation: The LD₅₀ value, the dose at which 50% of the test animals die, is calculated

using statistical methods (e.g., Probit analysis).

Protocol 3: Clinical Safety and Efficacy Evaluation (Post-Marketing Surveillance)

Objective: To monitor the safety and diagnostic efficacy of the contrast agent in a large,

diverse patient population under routine clinical conditions.

Methodology:

Data Collection: Spontaneous reports of adverse drug reactions (ADRs) are collected

through pharmacovigilance systems. Prospective or retrospective observational studies
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are also conducted, enrolling large numbers of patients receiving the contrast agent.

Efficacy Assessment: In clinical studies, diagnostic efficacy is evaluated by comparing pre-

and post-contrast images. Radiologists, often blinded to the agent used, score images

based on criteria like lesion visualization, border delineation, and diagnostic confidence.

Statistical Analysis: The incidence rates of specific adverse events are calculated. For

efficacy, statistical tests (e.g., non-inferiority trials) are used to compare the performance

against other agents.

Visualized Workflows and Pathways
Experimental Workflow for Contrast Agent Evaluation
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Caption: A generalized workflow for the development and evaluation of medical contrast

agents.

Signaling Pathway in Contrast-Induced Nephropathy (CIN)

Initiating Factors

Cellular Effects in Renal Tubules

Pathological Outcome

High-Osmolar Contrast Agent
(e.g., Acetrizoic Acid)

Increased Reactive
Oxygen Species (ROS)

Renal Vasoconstriction
& Medullary Hypoxia

Direct Tubular
Cell Toxicity

Apoptosis & Necrosis

Acute Kidney Injury (AKI)

Click to download full resolution via product page

Caption: Simplified pathway of cellular damage in Contrast-Induced Nephropathy (CIN).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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